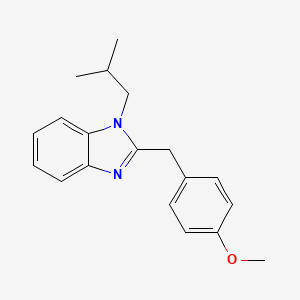

2-(4-methoxybenzyl)-1-(2-methylpropyl)-1H-benzimidazole

Beschreibung

2-(4-Methoxybenzyl)-1-(2-Methylpropyl)-1H-benzimidazol ist eine synthetische organische Verbindung, die zur Familie der Benzimidazole gehört. Benzimidazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie häufig eingesetzt. Die Struktur der Verbindung weist einen Benzimidazol-Kern auf, der mit einer 4-Methoxybenzyl-Gruppe und einer 2-Methylpropyl-Gruppe substituiert ist, die zu ihren einzigartigen chemischen Eigenschaften beitragen.

Eigenschaften

Molekularformel |

C19H22N2O |

|---|---|

Molekulargewicht |

294.4 g/mol |

IUPAC-Name |

2-[(4-methoxyphenyl)methyl]-1-(2-methylpropyl)benzimidazole |

InChI |

InChI=1S/C19H22N2O/c1-14(2)13-21-18-7-5-4-6-17(18)20-19(21)12-15-8-10-16(22-3)11-9-15/h4-11,14H,12-13H2,1-3H3 |

InChI-Schlüssel |

JOLBOACXGARQKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 2-(4-Methoxybenzyl)-1-(2-Methylpropyl)-1H-benzimidazol beinhaltet typischerweise die Kondensation von o-Phenylendiamin mit geeigneten Aldehyden oder Ketonen. Ein übliches Verfahren umfasst die Reaktion von o-Phenylendiamin mit 4-Methoxybenzaldehyd und 2-Methylpropanal unter sauren Bedingungen, um das gewünschte Benzimidazol-Derivat zu bilden. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Salzsäure oder Schwefelsäure durchgeführt, und das Gemisch wird erhitzt, um die Kondensationsreaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab. Der Prozess würde für höhere Ausbeuten und Reinheit optimiert werden, wobei häufig kontinuierliche Flussreaktoren und fortschrittliche Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Methoxybenzyl)-1-(2-Methylpropyl)-1H-benzimidazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Benzimidazol-N-Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, wobei der Benzimidazol-Ring möglicherweise in ein Dihydrobenzimidazol umgewandelt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Lösungsmittel.

Substitution: Halogene (Chlor, Brom), Nitriermittel (Salpetersäure), Alkylierungsmittel (Alkylhalogenide).

Hauptsächlich gebildete Produkte

Oxidation: Benzimidazol-N-Oxide.

Reduktion: Dihydrobenzimidazol-Derivate.

Substitution: Halogenierte, nitrierte oder alkylierte Benzimidazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Methoxybenzyl)-1-(2-Methylpropyl)-1H-benzimidazol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an der DNA-Replikation oder Proteinsynthese beteiligt sind, wodurch ihre antimikrobielle oder krebshemmende Wirkung entfaltet wird.

Wirkmechanismus

The mechanism of action of 2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Methoxybenzyl)-1H-benzimidazol

- 1-(2-Methylpropyl)-1H-benzimidazol

- 2-(4-Chlorbenzyl)-1-(2-Methylpropyl)-1H-benzimidazol

Einzigartigkeit

2-(4-Methoxybenzyl)-1-(2-Methylpropyl)-1H-benzimidazol ist aufgrund des Vorhandenseins sowohl der 4-Methoxybenzyl- als auch der 2-Methylpropyl-Gruppe einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Substituenten können die Löslichkeit, Stabilität und biologische Aktivität der Verbindung im Vergleich zu anderen Benzimidazol-Derivaten verbessern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.